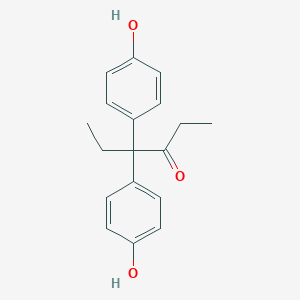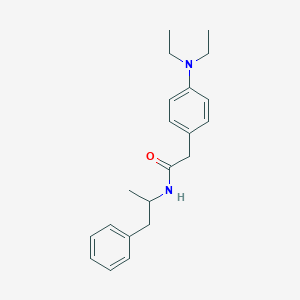
p-(2-Nitropropenyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(2-Nitropropenyl)anisole: is an organic compound characterized by the presence of a nitro group and a propenyl group attached to an anisole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of anisole with nitric acid to form p-nitroanisole, which is then subjected to a propenylation reaction using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of p-(2-Nitropropenyl)anisole may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity while minimizing byproducts and waste .
Análisis De Reacciones Químicas
Types of Reactions: p-(2-Nitropropenyl)anisole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The propenyl group can be hydrogenated to form a saturated derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon or Raney nickel.
Major Products:
Oxidation: Formation of p-(2-Aminopropenyl)anisole.
Reduction: Formation of p-(2-Nitropropyl)anisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-(2-Nitropropenyl)anisole is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of p-(2-Nitropropenyl)anisole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The propenyl group may also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Phenyl-2-nitropropene: Similar in structure but lacks the methoxy group present in p-(2-Nitropropenyl)anisole.
p-Nitroanisole: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both a nitro group and a propenyl group on the anisole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
17354-63-1 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ |
Clave InChI |
XQGFRDLMKKKSAH-BQYQJAHWSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)OC)/[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
| 17354-63-1 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















